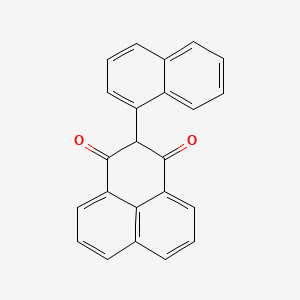
2-(1-naphthyl)-1H-phenalene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthyl)-1H-phenalene-1,3(2H)-dione, commonly known as NPQ, is a fluorescent probe that has been widely used in scientific research. It is a member of the naphthalimide family of compounds and is characterized by its unique photophysical properties. NPQ has been used in a variety of applications, ranging from biological imaging to chemical sensing.
Wissenschaftliche Forschungsanwendungen
NPQ has been used in a variety of scientific research applications, including biological imaging, chemical sensing, and environmental monitoring. In biological imaging, NPQ has been used as a fluorescent probe to visualize cellular structures and processes. It has also been used to monitor changes in intracellular pH and calcium levels. In chemical sensing, NPQ has been used to detect metal ions and other small molecules. In environmental monitoring, NPQ has been used to detect pollutants and other contaminants in water and soil samples.
Wirkmechanismus
The mechanism of action of NPQ is based on its ability to undergo a photo-induced intramolecular charge transfer (ICT) process. When excited by light, the electron density of the molecule is redistributed, resulting in a change in its photophysical properties. This process can be used to detect changes in the local environment, such as changes in pH or the presence of metal ions.
Biochemical and Physiological Effects
NPQ has been shown to have low toxicity and does not have any known biochemical or physiological effects. It is considered to be a safe and non-invasive tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NPQ is its versatility. It can be used in a variety of scientific research applications, ranging from biological imaging to chemical sensing. It is also relatively easy to synthesize and has low toxicity. However, there are also some limitations to its use. For example, NPQ is sensitive to changes in temperature and pH, which can affect its photophysical properties. It is also prone to photobleaching, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are many potential future directions for the use of NPQ in scientific research. One area of interest is the development of new fluorescent probes based on the naphthalimide scaffold. These probes could be designed to have improved photophysical properties, such as increased brightness or sensitivity to specific environmental changes. Another area of interest is the development of new applications for NPQ, such as in the detection of specific biomolecules or in the study of cellular signaling pathways. Finally, there is also potential for the use of NPQ in clinical applications, such as in the detection of cancer cells or in the monitoring of drug delivery.
Synthesemethoden
NPQ can be synthesized through a multi-step process involving the condensation of 1-naphthylamine with phthalic anhydride. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography. The final product is a yellow powder that is soluble in a variety of organic solvents.
Eigenschaften
IUPAC Name |
2-naphthalen-1-ylphenalene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O2/c24-22-18-12-4-8-15-9-5-13-19(20(15)18)23(25)21(22)17-11-3-7-14-6-1-2-10-16(14)17/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVZZACZUJGWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

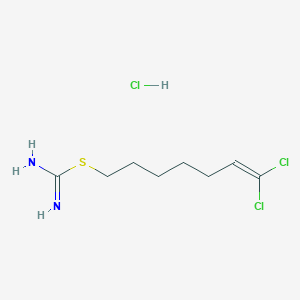
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)
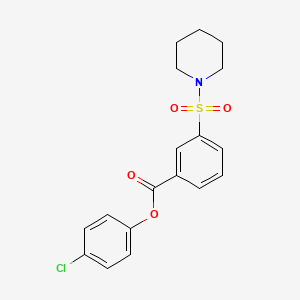
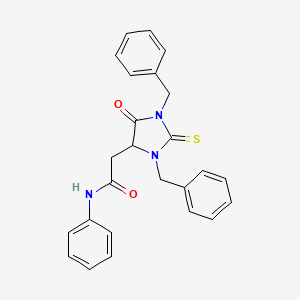
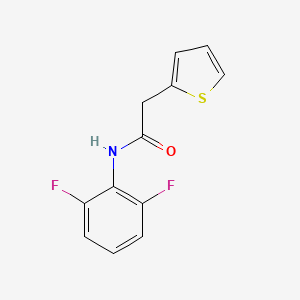
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
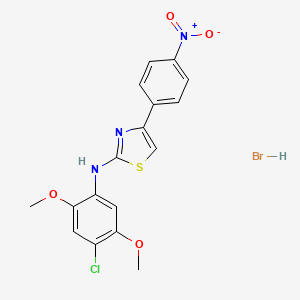
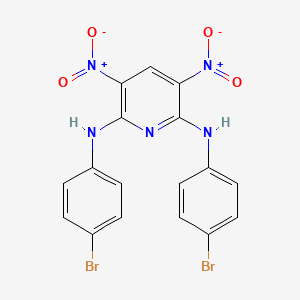
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)
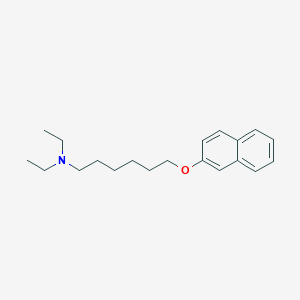
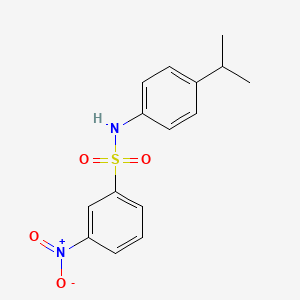
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)